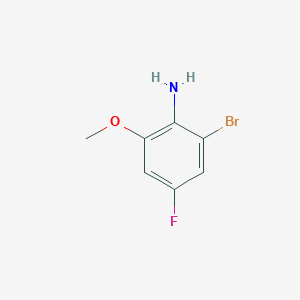

2-Bromo-4-fluoro-6-methoxyaniline

Descripción general

Descripción

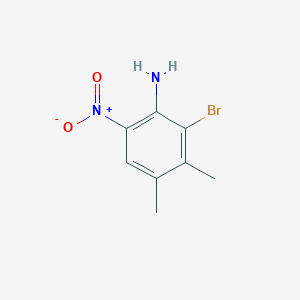

2-Bromo-4-fluoro-6-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . This compound is typically stored at room temperature in an inert atmosphere and away from light .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-fluoro-6-methoxyaniline is 1S/C7H7BrFNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 . The canonical SMILES string is COC1=C(C(=CC(=C1)F)Br)N .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-6-methoxyaniline is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Quinoline Derivatives : 2-Bromo-4-fluoro-6-methoxyaniline has been utilized in the synthesis of various quinoline derivatives. These compounds are synthesized through reactions like the Skraup-type synthesis and oxidative [5+1] annulation processes, which are significant in pharmaceutical research (Lamberth et al., 2014), (Wang et al., 2018).

Synthesis in Ionic Liquids : A novel method for synthesizing 2-Bromo-4-fluoro-6-methoxyaniline in ionic liquid has been developed, offering advantages such as high yield, simple operation, and environmental friendliness (Yu-fei, 2011).

Applications in Material Science

- Fluorescent Labeling Reagents : This compound has been used to develop fluorescent labeling reagents for HPLC analysis of biologically active carboxylic acids. These reagents react with carboxylic acids to form fluorescent esters, aiding in sensitive detection and analysis (Gatti et al., 1992).

Biological and Pharmaceutical Research

Antiviral and Antibacterial Activities : Compounds synthesized from 2-Bromo-4-fluoro-6-methoxyaniline have shown significant antibacterial and antiviral activities, including potential applications in anti-AIDS drug development (Abdel‐Wadood et al., 2014).

Drug Intermediate Synthesis : It's a key intermediate in the synthesis of non-steroidal anti-inflammatory agents and has been used in drug discovery processes. Improved synthesis methods have been developed to enhance its production efficiency (Xu & He, 2010).

Safety And Hazards

This compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMMTCDRRUCXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288330 | |

| Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-6-methoxyaniline | |

CAS RN |

354574-32-6 | |

| Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)